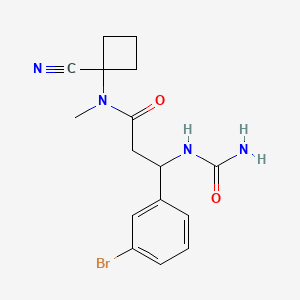
3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide, also known as BMS-986165, is a small molecule inhibitor that selectively targets TYK2, a member of the Janus kinase (JAK) family. JAKs are involved in the signaling pathways of cytokines and growth factors, which play a critical role in immune responses and inflammation. BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various autoimmune diseases.
作用机制
3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide selectively inhibits TYK2, which is involved in the signaling pathways of several cytokines, including interleukin (IL)-12, IL-23, and type I interferons. By blocking the activity of TYK2, 3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide reduces the production of pro-inflammatory cytokines and modulates immune responses.
生化和生理效应
In preclinical studies, 3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide has been shown to reduce inflammation and improve disease outcomes in animal models of autoimmune diseases. It has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
实验室实验的优点和局限性
3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide is a potent and selective inhibitor of TYK2, making it a valuable tool for studying the role of TYK2 in cytokine signaling and immune responses. However, its specificity for TYK2 may limit its use in studies of other JAK family members. Additionally, the cost and availability of 3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide may be a limitation for some research groups.
未来方向
1. Further studies to evaluate the safety and efficacy of 3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide in humans for the treatment of autoimmune diseases.
2. Investigate the potential of 3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide as a combination therapy with other immunomodulatory agents.
3. Explore the role of TYK2 in other disease pathways beyond autoimmune diseases.
4. Develop more potent and selective TYK2 inhibitors for use in research and clinical settings.
合成方法
The synthesis of 3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide involves several steps, starting with the reaction of 3-bromoaniline with tert-butyl carbamate to form N-tert-butyl-3-bromoaniline. This intermediate is then reacted with 1-cyanocyclobutane to form N-tert-butyl-3-(1-cyanocyclobutyl)aniline. The final step involves the reaction of N-tert-butyl-3-(1-cyanocyclobutyl)aniline with N-methyl-3-aminopropanamide to form 3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide.
科学研究应用
3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide has been shown to be a potent inhibitor of TYK2, with selectivity over other JAK family members. Preclinical studies have demonstrated its efficacy in various animal models of autoimmune diseases, including psoriasis, systemic lupus erythematosus, and inflammatory bowel disease. Clinical trials are currently underway to evaluate its safety and efficacy in humans for the treatment of psoriasis, psoriatic arthritis, and lupus nephritis.
属性
IUPAC Name |
3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O2/c1-21(16(10-18)6-3-7-16)14(22)9-13(20-15(19)23)11-4-2-5-12(17)8-11/h2,4-5,8,13H,3,6-7,9H2,1H3,(H3,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOUBJZDGXVEBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC(C1=CC(=CC=C1)Br)NC(=O)N)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-3-(carbamoylamino)-N-(1-cyanocyclobutyl)-N-methylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

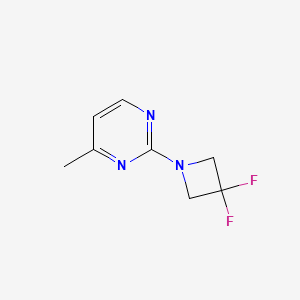


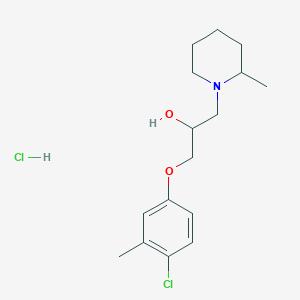
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2861367.png)

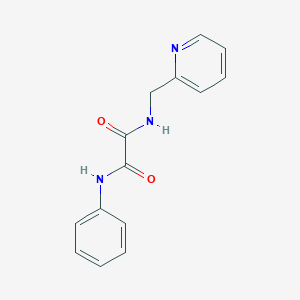
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2861372.png)
![N-(1-cyanocyclopentyl)-2-[4-(3-cyanophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2861374.png)
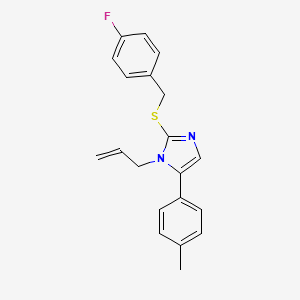
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B2861377.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2861378.png)
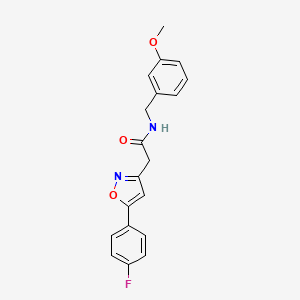
![6-(2,5-dimethylthiophen-3-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2861381.png)